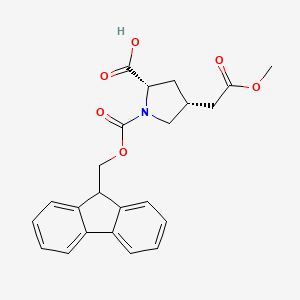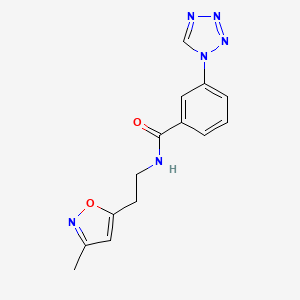![molecular formula C27H23N3O3S2 B2982300 (Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide CAS No. 683791-42-6](/img/structure/B2982300.png)
(Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds has a wide range of uses and properties, depending on the functional groups attached to the benzimidazole core .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzimidazole core, with various functional groups attached. These could include a benzyl group, a methylsulfamoyl group, and a 1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene group .Chemical Reactions Analysis
The chemical reactions of this compound would largely depend on the functional groups present in the molecule. For instance, the benzimidazole core is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of certain functional groups would all influence its properties .Scientific Research Applications
Microwave Promoted Synthesis and Biological Activities
Microwave-assisted synthesis methods have been employed to create thiazole and benzamide derivatives, offering efficient, cleaner, and faster routes for compound generation. Such methods have been applied to synthesize N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, highlighting the utility of thiazole derivatives in chemical synthesis and potential applications in drug discovery (Saeed, 2009).
Anticancer and Enzyme Inhibition Properties
Thiazole and benzamide scaffolds have been explored for their anticancer properties and ability to inhibit specific enzymes, such as human carbonic anhydrases. Compounds designed around these moieties have shown preferential inhibition towards certain cancer cell lines and enzyme isoforms, indicating their potential in targeted therapies (Distinto et al., 2019).
Structural Characterization and Applications
The structural features of thiazole and benzamide derivatives have been characterized using various analytical techniques, laying the groundwork for their application in medicinal chemistry and other scientific fields. Such studies provide valuable information on the molecular framework of these compounds, facilitating their optimization for desired biological activities (Hossaini et al., 2017).
Supramolecular Gelators and Material Science
Beyond their potential in drug development, certain N-(thiazol-2-yl) benzamide derivatives have been identified as supramolecular gelators, illustrating the versatility of these compounds in material science applications. The gelation behavior of these compounds highlights the importance of non-covalent interactions and functional group modifications in dictating their properties (Yadav & Ballabh, 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S2/c1-29(18-19-8-4-3-5-9-19)35(32,33)22-15-12-21(13-16-22)26(31)28-27-30(2)25-23-11-7-6-10-20(23)14-17-24(25)34-27/h3-17H,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIISJAAXDOVSEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-ethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2982217.png)
methanone](/img/structure/B2982218.png)
![[4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanol](/img/structure/B2982219.png)
![5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2982220.png)
![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2982221.png)
![N-(Cyanomethyl)-2-[[2,3-dihydro-1H-inden-5-yl(thiophen-2-yl)methyl]amino]acetamide](/img/structure/B2982225.png)
![6-(5-Morpholin-4-ylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2982226.png)



![2-Ethyl-1-[4-(5-fluoro-2-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2982236.png)

![ethyl 4-({[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2982238.png)
![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2982239.png)